

2-Picoline-5-boronic acid hydrate CAS number

1072952-30-7

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Compound of Interest

Compound Name: 2-Picoline-5-boronic acid hydrate

Cat. No.: B1487529

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An In-depth Technical Guide to **2-Picoline-5-boronic acid hydrate** (CAS: 1072952-30-7)

Introduction: A Versatile Pyridinyl Building Block

In the landscape of modern synthetic chemistry, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of functional molecule design. Among these, the pyridine scaffold is preeminent, featuring in a significant percentage of top-selling pharmaceuticals. **2-Picoline-5-boronic acid hydrate** (CAS: 1072952-30-7), also known as (6-methylpyridin-3-yl)boronic acid hydrate, has emerged as a highly valuable and versatile building block for this purpose.^[1] Its structure marries the electronically distinct pyridine ring, substituted with an activating methyl group, to the synthetically powerful boronic acid functional group. This combination makes it an indispensable reagent for constructing complex molecular architectures through robust carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides an in-depth exploration of the properties, core reactivity, and applications of **2-Picoline-5-boronic acid hydrate**, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery, medicinal chemistry, and materials science.

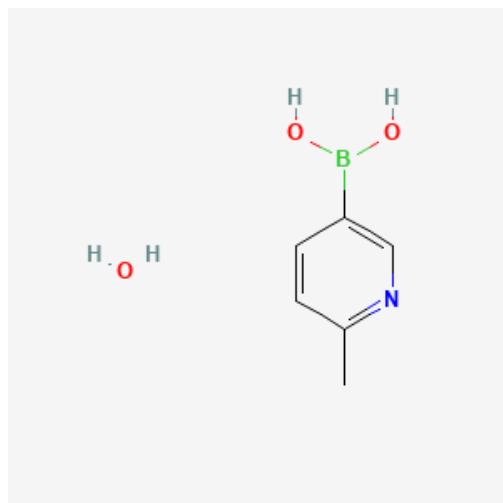
Physicochemical Properties and Characterization

The unambiguous identification and understanding of a reagent's physical properties are critical for its effective use and the reproducibility of experimental results. **2-Picoline-5-boronic acid**

hydrate is typically a white to off-white solid under standard conditions.[2]

Property	Value	Source(s)
CAS Number	1072952-30-7	[1]
Molecular Formula	C ₆ H ₁₀ BNO ₃ (Hydrate); C ₆ H ₈ BNO ₂ (Anhydrous)	[1][3]
Molecular Weight	154.96 g/mol (Hydrate)	[1][4]
IUPAC Name	(6-methylpyridin-3-yl)boronic acid;hydrate	[1]
Synonyms	2-Methylpyridine-5-boronic acid hydrate, (6-Methylpyridin-3-yl)boronic acid hydrate	[1][3][4]
Appearance	White to off-white solid	[2]
Storage Conditions	Store in a dry, cool, well-ventilated place. Recommended 2-8°C.	[3]

Structural Representation:



Caption: 2D molecular structure of 2-Picoline-5-boronic acid.

Characterization Insights (NMR Spectroscopy): While a definitive spectrum for the hydrate is lot-dependent, the key diagnostic signals in ^1H NMR (in a solvent like DMSO-d₆) would be:

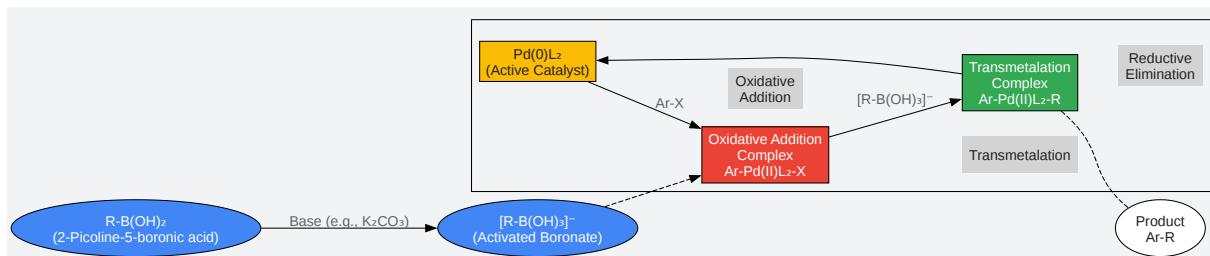
- Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The proton between the nitrogen and the boronic acid group will be the most downfield.
- Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the picoline methyl group.[\[5\]](#)
- Boronic Acid Protons: A broad singlet, often exchangeable with D₂O, for the B(OH)₂ protons.
- Water Proton: A signal corresponding to the hydrate water molecule.

Core Reactivity: The Suzuki-Miyaura Coupling

The synthetic utility of **2-Picoline-5-boronic acid hydrate** is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides an unparalleled tool for the formation of C(sp²)-C(sp²) bonds.[\[6\]](#) The boronic acid is not inherently reactive; it must first be activated by a base to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium catalyst center.[\[7\]](#)

The generally accepted catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.
- Transmetalation: The organic moiety from the activated boronate complex is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic partners are expelled from the palladium complex as the desired biaryl product, regenerating the Pd(0) catalyst.



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General catalytic cycle for the Suzuki-Miyaura reaction.

The presence of the pyridine nitrogen can sometimes be a complicating factor, as it can coordinate to the palladium catalyst and impede its activity.^[8] Therefore, the careful selection of ligands, base, and solvent is crucial for achieving high yields, particularly when coupling with less reactive aryl chlorides or sterically hindered partners.^[9]

Applications in Drug Discovery and Materials Science

The true value of **2-Picoline-5-boronic acid hydrate** is realized in its application as a key intermediate for introducing the 6-methylpyridin-3-yl moiety into target molecules.

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug design, prized for its ability to act as a hydrogen bond acceptor and its capacity to improve the pharmacokinetic properties of a molecule. This specific boronic acid has been utilized in the synthesis of inhibitors for critical biological targets.

- **Kinase Inhibitors:** It is used in the preparation of inhibitors for enzymes like phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).^{[2][3]} These pathways are implicated in

various diseases, including cancer and inflammatory conditions, making this reagent directly relevant to the development of next-generation therapeutics.[3][10][11]

- Bioisostere: The boronic acid group itself is considered a bioisostere of carboxylic acids and can form reversible covalent bonds with active site serine residues in certain enzymes, a strategy famously employed by the FDA-approved drug Bortezomib.[10][12]

Materials Science: While less documented than its pharmaceutical applications, the electronic properties of the pyridine ring make this reagent a candidate for the synthesis of novel organic electronic materials. Pyridine-based ligands and building blocks are often incorporated into:

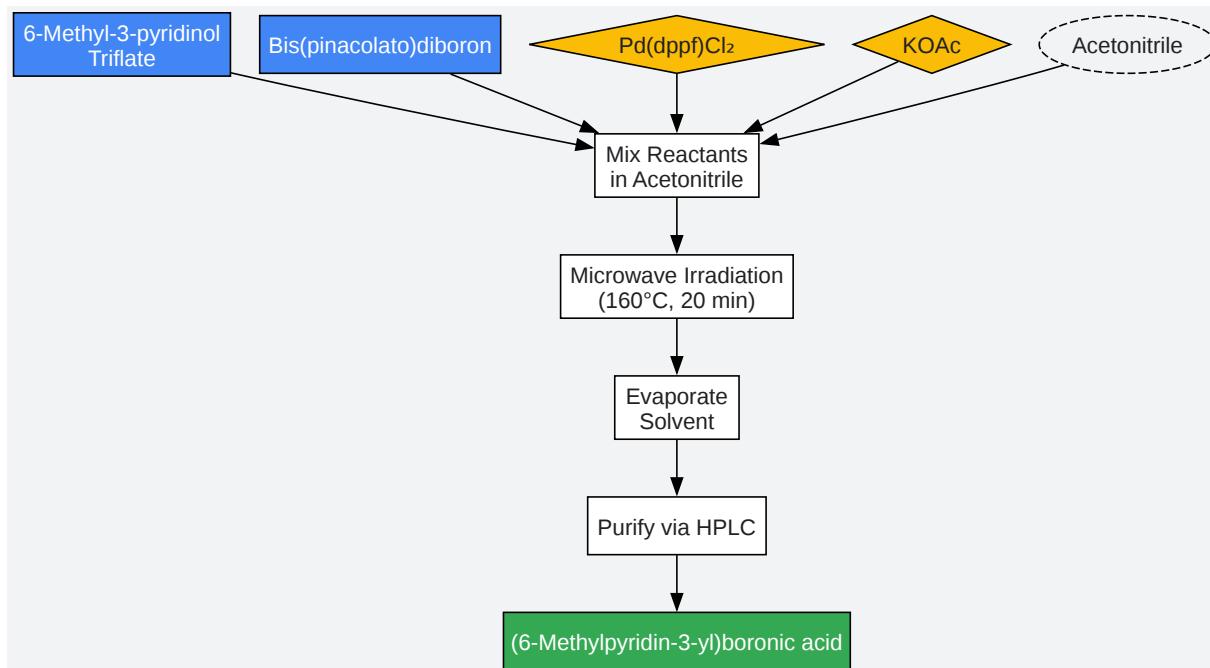
- OLEDs and PLEDs: Organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) can utilize pyridine-containing molecules as components of their emissive or charge-transport layers.
- Functional Polymers: Incorporation into conjugated polymers can tune their electronic and photophysical properties for applications in sensors or organic electronics.

Synthetic and Application Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis of (6-Methylpyridin-3-yl)boronic acid

This protocol is adapted from a modern, efficient microwave-assisted synthesis of the anhydrous boronic acid from a triflate precursor.[2] The anhydrous product readily forms the stable hydrate upon exposure to atmospheric moisture.



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Workflow for the synthesis of the target boronic acid.

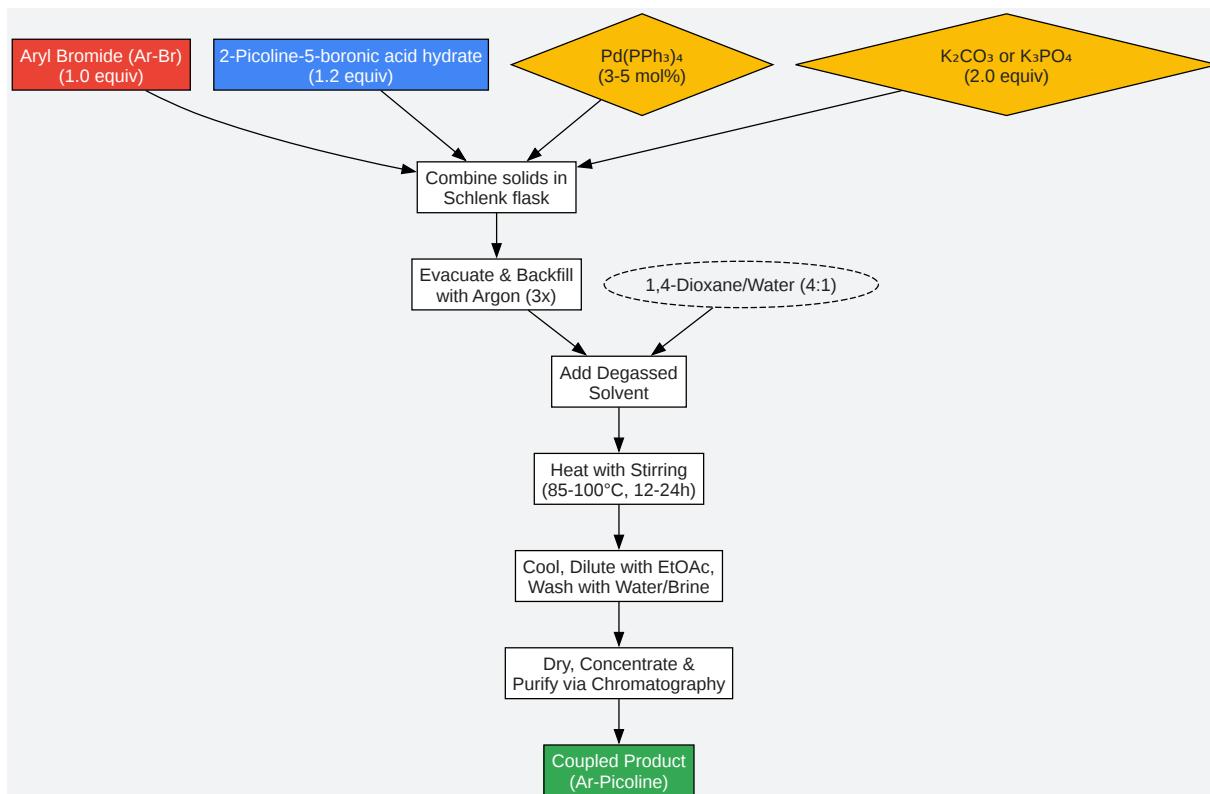
Methodology:

- Reaction Setup: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (1.0 equiv, 4.6 mmol) in acetonitrile (30 mL).
- Reagent Addition: Add bis(pinacolato)diboron (1.5 equiv, 6.9 mmol) and stir until fully dissolved.
- Sequentially add potassium acetate (KOAc, 3.0 equiv, 13.8 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mol%).

- Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to 160°C and hold for 2 x 600 seconds (20 minutes total). Monitor the reaction progress by LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile solvent under reduced pressure.
- Purification: Dissolve the resulting solid residue in a minimal amount of DMSO and purify by preparative HPLC to yield the final product. The product can be isolated as the hydrate.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling **2-Picoline-5-boronic acid hydrate** with a generic aryl bromide.[8][13]

[Click to download full resolution via product page](#)*Experimental workflow for a typical Suzuki coupling.*

Methodology:

- Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), **2-Picoline-5-boronic acid hydrate** (1.2 equiv), base (e.g., K_2CO_3 , 2.0 equiv), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.
- Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Safety and Handling

Proper handling is essential due to the hazardous nature of this reagent. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ	H335: May cause respiratory irritation

Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Picoline-5-boronic acid hydrate, CAS 1072952-30-7, is a synthetically powerful and strategically important building block. Its utility is centered on its ability to seamlessly introduce the 6-methylpyridin-3-yl fragment into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, its application in the synthesis of kinase inhibitors and other biologically active compounds makes it an invaluable tool. With a clear understanding of its properties, reactivity, and handling requirements as detailed in this guide, scientists can effectively leverage this reagent to accelerate the development of novel pharmaceuticals and functional materials.

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